Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate
Overview
Description
Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate is a chemical compound that belongs to the class of pyridazine derivatives. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and material science. The compound features a pyridazine ring, a core structure that is often explored for its biological activities, and the presence of chloro and carboxylate substituents which may influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of pyridazine derivatives can be achieved through various methods. For instance, the rearrangement of ethyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate leads to the formation of ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate, which can be further applied to synthesize a series of pyridazines . Another approach involves the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation, yielding ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates with high regioselectivity . These methods highlight the versatility of synthetic routes available for constructing the pyridazine scaffold and its derivatives.
Molecular Structure Analysis
The molecular structure of pyridazine derivatives can be elucidated using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate has been determined, revealing two crystallographically independent molecules in the asymmetric unit . Such structural analyses are crucial for understanding the conformation and stereochemistry of these compounds, which can influence their chemical behavior and interaction with biological targets.
Chemical Reactions Analysis
Pyridazine derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into different heterocyclic systems upon treatment with nucleophilic reagents . Additionally, the reaction of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with hydrazines can yield mixtures of regioisomeric pyrazoles, with conditions found for selective formation of specific isomers . These reactions demonstrate the reactivity of the pyridazine ring and its potential for generating diverse chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. For example, the synthesis and crystal structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate have been reported, with the crystal structure showing intermolecular hydrogen bonds that stabilize the one-dimensional chain formation . Quantum chemical calculations and analyses such as FT-IR, NMR, and mass spectrometry can provide insights into the thermodynamic stability, electronic properties, and vibrational modes of these compounds . These properties are essential for predicting the behavior of pyridazine derivatives in various environments and their potential applications.
Scientific Research Applications
Synthesis and Derivative Formation
Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate has been used in the synthesis of various derivatives. Zabska et al. (1998) described its cyclization with nucleophilic reagents to form new derivatives of pyrazolo[3,4-c]pyridazine. These novel compounds were confirmed by elemental and spectral analyses (Zabska et al., 1998). Additionally, Radwan and Bakhite (1999) reported the reaction of a related compound, ethyl 2,3-dihydro-5,6-diphenyl-3-thioxopyridazine-4-carboxylate, with various reagents to form 4,5-diphenyl-3-hydroxy thieno[2,3-c]pyridazines, which were then used as precursors in the synthesis of novel heterocycles (Radwan & Bakhite, 1999).
Pharmacological Screening
The derivatives synthesized from ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate have been studied for their pharmacological effects. Zabska et al. (1998) investigated the effect of several synthesized derivatives on the central nervous system (Zabska et al., 1998).
Molecular Structure and Analysis
Achutha et al. (2017) synthesized a compound, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, by reacting ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate with phenylhydrazine hydrochloride. This compound, related to ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate, was characterized by NMR, mass spectral analysis, and X-ray diffraction studies, providing insights into its molecular structure (Achutha et al., 2017).
Antimicrobial Activities
The derivatives of ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate have been tested for antimicrobial activities. Anusevičius et al. (2014) synthesized various derivatives and evaluated their antibacterial activity, revealing weak antibacterial properties for some compounds (Anusevičius et al., 2014).
Herbicidal Activities
Xu et al. (2008) synthesized 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives from ethyl 2-(3-trifluoromethylphenyl)acetate. These derivatives exhibited bleaching and herbicidal activities, demonstrating the potential use of related compounds in agricultural applications (Xu et al., 2008).
Safety And Hazards
The safety and hazards associated with “Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate” are not specified in the retrieved papers. It’s important to handle all chemical compounds with appropriate safety measures.
Future Directions
The future directions for the study of “Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate” could involve further exploration of its synthesis, characterization, and potential biological activities. However, the specific future directions are not mentioned in the retrieved papers23.
Please note that this analysis is based on the limited information available from the retrieved papers and the specific details for “Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate” may vary.
properties
IUPAC Name |
ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c1-2-19-13(18)10-7-11(16-17-12(10)15)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXPZDHLXDKSKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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